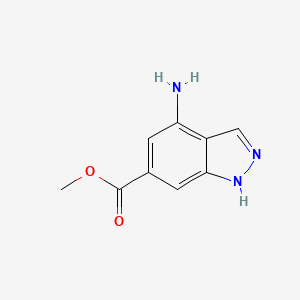

Methyl 4-amino-1H-indazole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIGKUNUQRNMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646140 | |

| Record name | Methyl 4-amino-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-51-4 | |

| Record name | Methyl 4-amino-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Methyl 4-amino-1H-indazole-6-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-1H-indazole-6-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive amino group and an ester for further functionalization, makes it a valuable scaffold for the development of novel therapeutic agents. Indazole-containing derivatives have gained significant attention due to their wide range of biological activities, including anti-tumor and anti-inflammatory properties, and their roles as kinase inhibitors.[1][2] This guide provides a comprehensive overview of a reliable synthetic pathway to this compound and details the essential analytical techniques for its thorough characterization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

The Strategic Importance of the Aminoindazole Scaffold

Nitrogen-containing heterocycles are fundamental components of many natural products and commercial drugs.[1][2] Among these, the indazole core—a bicyclic structure composed of a fused benzene and pyrazole ring—stands out as a "privileged scaffold" in drug discovery.[2] This designation arises from its ability to interact with multiple biological targets, leading to a diverse array of pharmacological effects.[2]

The indazole framework is present in several FDA-approved drugs, such as:

-

Axitinib: A kinase inhibitor used in the treatment of renal cell carcinoma.

-

Granisetron: An antiemetic agent used to manage chemotherapy-induced nausea.[2]

-

Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK) used in cancer therapy.[1]

The specific molecule, this compound, is of particular interest. The 4-amino group provides a key nucleophilic handle for diversification through amide bond formation, sulfonylation, or reductive amination. Simultaneously, the 6-carboxylate group can be hydrolyzed to the corresponding carboxylic acid for amide couplings or reduced to an alcohol, offering orthogonal synthetic possibilities. This dual functionality allows for the systematic exploration of the chemical space around the indazole core, a critical strategy in lead optimization.

Synthetic Strategy: From Carboxylic Acid to Ester

The most direct and efficient synthesis of this compound begins with the commercially available precursor, 4-Amino-1H-indazole-6-carboxylic acid (CAS No. 885519-89-1). The key transformation is the esterification of the carboxylic acid group.

Retrosynthetic Analysis

The retrosynthesis is straightforward, involving a single disconnection at the ester linkage, which points directly to the parent carboxylic acid and methanol.

Forward Synthesis: Fischer-Speier Esterification

The chosen synthetic method is the Fischer-Speier esterification. This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and scalable method for preparing esters.[3]

Mechanism Rationale:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: The alcohol (methanol, in this case), acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][4]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).[4]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[4]

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

The use of excess methanol not only serves as a reagent but also as the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound from 4-Amino-1H-indazole-6-carboxylic acid.

Materials:

-

4-Amino-1H-indazole-6-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-1H-indazole-6-carboxylic acid.

-

Add anhydrous methanol to the flask to suspend the starting material.

-

Cool the mixture in an ice bath (0 °C). Slowly and carefully, add concentrated sulfuric acid dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique analytical approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Results (in DMSO-d₆):

-

Indazole NH: A broad singlet typically downfield (>12 ppm).

-

Aromatic Protons (H5, H7): Two singlets or doublets in the aromatic region (approx. 7.0-8.0 ppm). The exact positions are influenced by the amino and ester groups.

-

Amino Group (NH₂): A broad singlet (approx. 5.0-6.0 ppm).

-

Methyl Ester (OCH₃): A sharp singlet integrating to 3 protons (approx. 3.8-4.0 ppm).

Expected ¹³C NMR Results (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A peak around 165-170 ppm.

-

Aromatic/Heterocyclic Carbons: Multiple peaks in the 100-150 ppm range.

-

Methyl Carbon (OCH₃): A peak around 50-55 ppm.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition of the compound.

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

Expected Results:

-

Molecular Formula: C₉H₉N₃O₂

-

Molecular Weight: 191.19 g/mol

-

Expected Ion Peak [M+H]⁺: m/z = 192.0768

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.[5]

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Key Absorptions:

-

N-H Stretch (Amine & Indazole): Broad peaks in the range of 3200-3500 cm⁻¹. The primary amine may show two distinct bands.

-

C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic/Heterocycle): Peaks in the 1500-1620 cm⁻¹ region.

-

C-O Stretch (Ester): A peak in the 1100-1300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of a synthesized compound.[6]

Protocol:

-

Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Use a reverse-phase C18 column.

-

Run a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid or TFA) and increasing the percentage of acetonitrile (with 0.1% formic acid or TFA) over 10-20 minutes.

-

Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

Expected Results:

-

A single major peak should be observed, and its area percentage should be calculated to determine the purity of the compound, which should ideally be >98% for use in drug development applications.

Data Summary

| Property | Expected Value | Technique |

| Chemical Formula | C₉H₉N₃O₂ | - |

| Molecular Weight | 191.19 g/mol | - |

| CAS Number | 885518-51-4 | - |

| [M+H]⁺ Ion | m/z ≈ 192.08 | Mass Spectrometry |

| ¹H NMR Key Signals | NH (>12), Ar-H (7-8), NH₂ (5-6), OCH₃ (~3.9) ppm | ¹H NMR |

| IR Key Stretches | 3200-3500 (N-H), 1700-1725 (C=O) cm⁻¹ | IR Spectroscopy |

| Purity | >98% | HPLC |

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of this compound, a high-value intermediate for pharmaceutical research. The Fischer esterification of the corresponding carboxylic acid provides a direct and efficient route to the target molecule. Furthermore, the detailed characterization workflow, employing a suite of modern analytical techniques (NMR, MS, IR, and HPLC), establishes a self-validating system to ensure the structural integrity and purity of the final compound. By following the principles and protocols described herein, researchers can confidently produce and validate this key building block, accelerating their efforts in the discovery and development of next-generation indazole-based therapeutics.

References

[7] Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921–1943. Available at: [Link]

[8] ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF. Available at: [Link]

[1] Zarghi, A., & Arfaei, S. (2011). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, PMC3232124. Available at: [Link]

[2] Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

[9] Wang, T., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 20(5), 8134-8147. Available at: [Link]

[10] ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Available at: [Link]

[6] Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738–5752. Available at: [Link]

[3] Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

[11] Alchem Pharmtech. (n.d.). CAS 885518-51-4 | this compound. Available at: [Link]

[5] Oomens, J., Meijer, G., & Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry. Available at: [Link]

[4] jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Available at: [Link]

Wang, Z., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central, PMC10141642. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alchempharmtech.com [alchempharmtech.com]

physicochemical properties of Methyl 4-amino-1H-indazole-6-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-1H-indazole-6-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No. 885518-51-4), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous therapeutic agents, making a thorough understanding of the properties of its derivatives essential for researchers, synthetic chemists, and formulation scientists. This document moves beyond a simple data sheet, offering detailed experimental protocols for property determination, expert insights into the causal relationships behind these properties, and a framework for their application in a research and development context. All methodologies are presented as self-validating systems, grounded in established analytical principles and supported by authoritative references.

Chemical Identity and Molecular Structure

This compound is a substituted indazole, a class of aromatic heterocyclic compounds. Its structure features an amino group at the C4 position and a methyl ester at the C6 position, presenting both basic and acidic functionalities, as well as sites for hydrogen bonding. These features are critical determinants of its chemical behavior, solubility, and potential for intermolecular interactions—all of which are pivotal in drug design and material science.

The molecular structure and key identifiers are summarized below.

Caption: 2D Structure of the title compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 885518-51-4 | [1][2][3][4] |

| Molecular Formula | C₉H₉N₃O₂ | [1][2] |

| Molecular Weight | 191.19 g/mol | [1][2] |

| IUPAC Name | This compound |

| MDL Number | MFCD07781320 |[1] |

Core Physicochemical Properties

The utility of a chemical entity in drug development is profoundly influenced by its fundamental physicochemical properties. These parameters govern everything from reaction kinetics during synthesis to absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Behavior | Significance |

|---|---|---|

| Appearance | Expected to be a solid crystalline powder. | Purity, handling, and formulation. |

| Melting Point | Data not available; expected to be >130 °C. | Purity indicator, solid-state stability. |

| Boiling Point | Data not available; expected to be >350 °C. | Thermal stability. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF. | Crucial for formulation, biological assays, and synthetic workup. |

| pKa | Amphoteric; expected basic pKa (amino) ~3-5, acidic pKa (indazole N-H) ~13-15. | Governs ionization state, solubility, and receptor binding. |

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. While no specific melting point for this compound is reported in the searched literature, related analogs such as Methyl 1H-indazole-4-carboxylate have a melting range of 133-138 °C. The presence of an additional amino group, which can participate in hydrogen bonding, suggests the melting point of the title compound is likely in a similar or higher range.

This protocol provides a reliable method for determining the melting point range, a key quality control parameter.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-powdered sample can lead to inefficient heat transfer and an artificially broad melting range.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample is essential for accurate observation.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Begin with a rapid heating ramp (10-20 °C/min) to determine an approximate melting temperature.

-

Allow the apparatus to cool significantly below this approximate temperature.

-

Using a fresh sample, begin heating again at a slow ramp rate (1-2 °C/min) when the temperature is within 20 °C of the approximate melting point. This slow rate is crucial for allowing the system to reach thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). A pure compound should exhibit a sharp melting range of <2 °C.

Solubility

Solubility dictates how a compound can be formulated for administration, handled in biological assays, and purified during synthesis. Based on its structure—a rigid aromatic core with both a polar amino group and a lipophilic methyl ester—this compound is expected to have low aqueous solubility but good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

This is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol). The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations.

-

-

Calculation: Calculate the solubility in units of mg/mL or µM based on the measured concentration and the dilution factor.

Acidity and Basicity (pKa)

The compound is amphoteric, possessing two key ionizable centers: the basic aromatic amino group and the acidic N-H proton of the indazole ring.

-

Basic Center (pKa₁): The 4-amino group is a proton acceptor. Its basicity is reduced by the electron-withdrawing nature of the fused aromatic ring system. The pKa is expected to be in the range of 3-5.

-

Acidic Center (pKa₂): The indazole N-H proton is weakly acidic, similar to that of pyrrole or indole. Its pKa is expected to be in the range of 13-15.

Understanding these pKa values is vital, as the ionization state of a molecule at physiological pH (approx. 7.4) dictates its solubility, membrane permeability, and ability to interact with biological targets.

Caption: Ionizable centers of the molecule.

This classic method measures the change in pH of a solution as a titrant is added.

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure adequate solubility across the pH range.

-

Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a jacketed beaker to maintain a constant temperature.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group.

-

Basic Titration: In a separate experiment, titrate the solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH or KOH) to determine the pKa of the acidic N-H group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While specific spectral data is not available in the provided search results, ChemicalBook indicates that a ¹H NMR spectrum exists[5]. Based on the structure, the following signals are predicted:

-

¹H NMR:

-

A broad singlet for the indazole N-H proton (δ ~11-13 ppm).

-

Singlets for the two aromatic protons on the indazole ring.

-

A broad singlet for the -NH₂ protons (δ ~4-6 ppm).

-

A singlet for the methyl ester -OCH₃ group (δ ~3.8-4.0 ppm).

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon (δ ~165-170 ppm).

-

Multiple signals in the aromatic region (δ ~100-150 ppm) for the indazole carbons.

-

A signal for the methyl ester carbon (δ ~50-55 ppm).

-

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons as it slows their exchange.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. ChemicalBook indicates the availability of IR spectra for this compound[5].

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretch | 3300 - 3100 (broad) |

| N-H (Amine) | Stretch (asymmetric & symmetric) | 3500 - 3300 |

| C=O (Ester) | Stretch | 1725 - 1700 |

| C=C, C=N (Aromatic) | Stretch | 1620 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1150 |

ATR is a modern technique that requires minimal sample preparation.

-

Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This step is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. It also reveals structural information through the analysis of fragmentation patterns.

The expected molecular ion ([M+H]⁺) for C₉H₉N₃O₂ in a high-resolution mass spectrometer (HRMS) would be approximately 192.0768 m/z .

Under electrospray ionization (ESI) in positive mode, the molecule will be protonated, likely at the most basic site. Subsequent fragmentation in the mass spectrometer could involve neutral losses, such as the loss of methanol (CH₃OH) or formaldehyde (CH₂O) from the ester group.

Caption: A simplified potential fragmentation pathway.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Chromatography: Inject the sample onto a liquid chromatography system, typically using a C18 reversed-phase column. Elute the compound using a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization).

-

Ionization: Direct the eluent from the LC into an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. Acquire data in full scan mode to detect all ions within a specified mass range.

-

Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the compound. Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions or adducts (e.g., [M+Na]⁺).

Synthesis and Stability

This compound is a valuable synthetic intermediate. It is available commercially from various suppliers with purities typically around 97%[1][6]. Its synthesis often involves multi-step transformations starting from more common precursors, with key reactions including cyclization and esterification[6][7].

From a stability perspective, the primary considerations are:

-

Oxidation: The 4-amino group is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) in sealed containers, protected from light.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This should be a consideration when choosing solvents and buffer systems for formulation or long-term storage in solution.

Conclusion

This compound is a multifunctional molecule whose physicochemical profile is dictated by the interplay of its indazole core, amino substituent, and methyl ester group. Its solid-state nature, limited aqueous solubility, and amphoteric character are critical parameters that must be quantitatively understood for its effective use in research and development. This guide provides not only the expected properties but also the robust, validated experimental frameworks required to determine them. A thorough characterization using the spectroscopic and analytical protocols detailed herein is essential for confirming the identity, purity, and behavior of this important chemical building block, thereby accelerating the journey from laboratory synthesis to innovative application.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information.

- Wiley-VCH. (2007). Supporting Information.

- Sigma-Aldrich. (n.d.). Methyl 1H-indazole-4-carboxylate 97.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.

- ChemicalBook. (n.d.). 4-AMINO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER(885518-51-4) 1H NMR spectrum.

- CookeChem. (n.d.). This compound , 97% , 885518-51-4.

- AMERICAN ELEMENTS. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k.

- Sunway Pharm Ltd. (n.d.). Methyl 6-amino-1H-indazole-4-carboxylate - CAS:885518-56-9.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:885518-51-4.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- BLDpharm. (n.d.). 706818-92-0|Methyl 4-amino-1-ethyl-1H-indazole-6-carboxylate.

- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Sigma-Aldrich. (n.d.). Methyl 4-amino-1h-indazole-3-carboxylate.

- Alchem.Pharmtech. (n.d.). CAS 885518-51-4 | this compound.

- BLD Pharm. (n.d.). 885518-51-4|this compound.

Sources

- 1. This compound , 97% , 885518-51-4 - CookeChem [cookechem.com]

- 2. This compound - CAS:885518-51-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 885518-51-4|this compound|BLD Pharm [bldpharm.com]

- 5. 4-AMINO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER(885518-51-4) 1H NMR spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-amino-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. Its unique bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for developing potent and selective inhibitors of various protein kinases. Among the diverse array of indazole derivatives, Methyl 4-amino-1H-indazole-6-carboxylate has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly in the realm of oncology. This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the core identifiers, physicochemical properties, synthesis, and applications of this important molecule. As a Senior Application Scientist, the aim is to not only present data but to also provide insights into the causality behind experimental choices, ensuring a trustworthy and authoritative foundation for future research and development endeavors.

Core Identifiers and Physicochemical Properties

This compound is a key intermediate characterized by the presence of an amino group at the 4-position and a methyl carboxylate group at the 6-position of the indazole ring. These functional groups provide reactive handles for further chemical modifications, making it a valuable synthon in multi-step synthetic pathways.

| Identifier | Value | Source(s) |

| CAS Number | 885518-51-4 | [1][2] |

| Molecular Formula | C₉H₉N₃O₂ | [3] |

| Molecular Weight | 191.19 g/mol | [3] |

| IUPAC Name | This compound | |

| Common Aliases | 4-Ami-6-indazolecarboxylic acid methyl ester, 4-Amino-6-indazolecarboxylic acid methyl ester | [3] |

| MDL Number | MFCD07781320 |

Physicochemical Characteristics

While specific experimental data for the melting point and solubility of this compound are not widely published, data from structurally similar compounds, such as Methyl 1H-indazole-4-carboxylate (m.p. 133-138 °C), suggest that it exists as a solid at room temperature.[4] The presence of the amino and ester functionalities would suggest moderate polarity, influencing its solubility in common organic solvents.

Synthesis of this compound

The synthesis of substituted indazoles can be achieved through various strategies, often involving cyclization reactions of appropriately substituted benzene derivatives. A common and effective method for the preparation of this compound involves the reduction of a nitro group precursor.

Conceptual Synthesis Pathway

A plausible and efficient synthetic route commences with a suitably substituted nitrated benzene derivative, which undergoes cyclization to form the indazole core, followed by the reduction of the nitro group to the desired amine.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of Methyl 4-nitro-1H-indazole-6-carboxylate

This protocol describes a standard procedure for the reduction of a nitro-indazole to the corresponding amino-indazole. The choice of reducing agent is critical; catalytic hydrogenation with palladium on carbon is often preferred for its clean reaction profile and high yields.

Materials:

-

Methyl 4-nitro-1H-indazole-6-carboxylate

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: A round-bottom flask or a hydrogenation vessel is charged with Methyl 4-nitro-1H-indazole-6-carboxylate.

-

Solvent Addition: A suitable solvent such as methanol or ethanol is added to dissolve the starting material.

-

Inerting: The vessel is purged with an inert gas (nitrogen or argon) to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, 10% Pd/C (typically 5-10 mol%) is carefully added to the reaction mixture.

-

Hydrogenation: The inert atmosphere is replaced with hydrogen gas, usually via a balloon or a controlled hydrogenation apparatus. The reaction is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This method is chosen for its high efficiency and selectivity in reducing nitro groups without affecting other reducible functional groups that might be present under harsher conditions. The reaction proceeds at room temperature and atmospheric pressure, making it a safe and scalable option.

-

Palladium on Carbon: Pd/C is a robust and highly active catalyst for this transformation. The carbon support provides a large surface area for the reaction to occur.

-

Inert Atmosphere: The initial purging with an inert gas and the careful handling of the catalyst are crucial safety measures, as palladium on carbon can be pyrophoric in the presence of air and a solvent.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.[5] The carbonyl carbon of the ester group will appear at a characteristic downfield shift.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amino and indazole N-H groups, a C=O stretching vibration for the ester carbonyl, and C-N and C-O stretching vibrations.[6]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the indazole core and the substituents, providing further confirmation of the structure.[7]

Applications in Drug Discovery and Development

The indazole scaffold is a key pharmacophore in a number of approved and investigational kinase inhibitors.[8] this compound serves as a versatile intermediate for the synthesis of these complex molecules, where the amino group can be functionalized to introduce various side chains that modulate the biological activity and pharmacokinetic properties of the final compound.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Indazole-based compounds have been successfully developed as inhibitors of several important cancer-related kinases, including Polo-like kinase 4 (PLK4) and Aurora kinases.[8][9] The general structure of many of these inhibitors involves a core indazole moiety with substitutions at various positions to achieve high potency and selectivity.

Caption: Logical relationship of the indazole scaffold to kinase inhibition in oncology.

Exemplary Application: Synthesis of PLK4 Inhibitors

The Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is implicated in the development of various cancers.[8] The potent and selective PLK4 inhibitor, CFI-400945, features a complex substituted indazole core.[1][10] While the exact synthesis of CFI-400945 may utilize a different indazole starting material, this compound represents a key structural motif that could be elaborated to generate analogues of such inhibitors.

Experimental Protocol: Amide Coupling with this compound

The amino group at the 4-position is a prime site for derivatization via amide bond formation, a common strategy in medicinal chemistry to explore structure-activity relationships.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in an anhydrous aprotic solvent.

-

Activation: Add the amide coupling reagent(s) and the organic base to the solution. Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Amine Addition: Add a solution of this compound in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired amide.

Causality Behind Experimental Choices:

-

Amide Coupling Reagents: Reagents like HATU or a combination of HOBt and EDC are used to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group of the indazole. This approach avoids the need for harsh conditions and is compatible with a wide range of functional groups.

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.

Conclusion

This compound is a fundamentally important building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the creation of diverse chemical libraries. This guide has provided a detailed overview of its core identifiers, a plausible and practical synthetic route, and its application in the synthesis of advanced pharmaceutical intermediates. The provided protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and effectively utilize this key molecule in their drug discovery endeavors. Further research into the specific physical and spectral properties of this compound will undoubtedly enhance its utility and accelerate the development of novel therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6- Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI- 400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169.

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]

- Park, J. E., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(1), 553-561.

-

American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

- Govindasamy, K., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644-5655.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

- Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1838-1861.

-

ResearchGate. (n.d.). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-.... Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

PubMed. (n.d.). CFI-400945 is not a selective cellular PLK4 inhibitor. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 885518-51-4 | this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of N-((4-([4][11][12]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable.... Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2020098795A1 - Pharmaceutical preparation of fruquintinib and use thereof.

Sources

- 1. d-nb.info [d-nb.info]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. americanelements.com [americanelements.com]

- 4. Methyl 1H-indazole-4-carboxylate 97 192945-49-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Amino-1H-Indazole Derivatives

Introduction: The Privileged 4-Amino-1H-Indazole Core

The 1H-indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological potential.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer effects.[1][2][3] This guide focuses specifically on the 4-amino-1H-indazole moiety, a "privileged" structural motif that serves as a versatile pharmacophore for designing potent and selective modulators of various biological targets. The strategic placement of the amino group at the C4-position provides a critical interaction point, often acting as a key hydrogen bond donor or acceptor, which is fundamental to its engagement with a range of enzymes and receptors. This document will provide an in-depth exploration of the significant biological activities of 4-amino-1H-indazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

I. Anticancer Activity: A Multi-pronged Approach

The most extensively documented and impactful biological activity of 4-amino-1H-indazole derivatives is their anticancer efficacy.[4][5] These compounds exert their antitumor effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and immune evasion.

A. Kinase Inhibition: Targeting Uncontrolled Proliferation

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. 4-Amino-1H-indazole derivatives have emerged as potent inhibitors of several key kinases.[6]

Lck, a member of the Src family of tyrosine kinases, plays a pivotal role in T-cell activation and signaling. Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. Notably, the 4-amino-1H-indazole moiety has been successfully employed as a bioisostere for a phenol group in 2,4-dianilino pyrimidine-based Lck inhibitors. This substitution led to compounds with comparable enzyme potency but significantly improved oral pharmacokinetic properties, overcoming the metabolic liabilities associated with phenols, such as glucuronidation.[7][8]

PAK4 is an oncogene that is overexpressed in various human cancers and is associated with advanced disease and poor survival.[9] A novel series of 4-(3-1H-indazolyl)amino quinazoline derivatives were developed as potent PAK4 inhibitors using a scaffold hopping strategy.[10] The lead compound, 27e , demonstrated potent enzymatic inhibition of PAK4 and strong antiproliferative activity against A549 lung cancer cells.[10] Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

A common method to determine the inhibitory potency of a compound against a specific kinase is a biochemical assay.

-

Reagents and Materials:

-

Recombinant purified kinase (e.g., Lck, PAK4)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (4-amino-1H-indazole derivative) dissolved in DMSO

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate (e.g., 384-well)

-

-

Procedure:

-

Add the kinase reaction buffer to the wells of the microplate.

-

Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase to the wells and incubate for a pre-determined time to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution or by heating.

-

Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.

-

B. Immunomodulation: Overcoming Tumor Immune Evasion

A growing area of interest is the ability of 4-amino-1H-indazole derivatives to modulate the tumor microenvironment and enhance the host's immune response against cancer cells.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[11] Their overexpression in tumors leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell activity and promotes immune tolerance.[12] The 1H-indazole scaffold has been identified as a novel pharmacophore for IDO1 inhibition.[13] Structure-activity relationship (SAR) studies of 4,6-disubstituted-1H-indazole derivatives have shown that substituents at both the C4 and C6 positions significantly influence the inhibitory activity and selectivity against IDO1 and TDO.[11] For instance, compounds HT-28 and HT-30 were found to be potent and selective TDO inhibitors, while HT-37 acted as a dual inhibitor of both IDO1 and TDO.[11]

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule inhibitors that disrupt this interaction are a promising area of cancer immunotherapy. A series of 4-phenyl-1H-indazole derivatives have been discovered as novel inhibitors of the PD-1/PD-L1 interaction.[14] The lead compound, Z13 , demonstrated potent activity in a homogeneous time-resolved fluorescence (HTRF) binding assay and was shown to bind to PD-L1 with high affinity.[14] In a co-culture cell model, Z13 enhanced the killing of cancer cells by T-cells and exhibited significant in vivo antitumor efficacy in a melanoma model.[14]

Signaling Pathway: PD-1/PD-L1 Inhibition by a 4-Amino-1H-Indazole Derivative

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by a 4-amino-1H-indazole derivative.

II. Structure-Activity Relationship (SAR) Insights

The biological activity of 4-amino-1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and the amino group.

-

At the C4-Amino Group: The amino group itself is often crucial for activity, acting as a hinge-binding motif in many kinase inhibitors.[15] Substitutions on this nitrogen can modulate potency and selectivity.

-

At the C6-Position: For IDO1/TDO inhibitors, substituents at the C6-position have been shown to significantly affect activity and selectivity.[11]

-

At other positions (C3, C5, N1): Modifications at other positions on the indazole ring have been explored to optimize properties such as potency, selectivity, and pharmacokinetics. For instance, in a series of 6-substituted aminoindazole derivatives, the introduction of a methyl group at the C3 position led to enhanced cytotoxicity against human colorectal cancer cells.[12]

III. Experimental Workflows for Evaluation

The biological evaluation of 4-amino-1H-indazole derivatives typically follows a hierarchical screening process.

Experimental Workflow: From Synthesis to In Vivo Efficacy

Caption: A typical workflow for the preclinical evaluation of 4-amino-1H-indazole derivatives.

A. Cellular Assays

Following biochemical validation, the antiproliferative and cytotoxic effects of the compounds are assessed in cancer cell lines.

Protocol: MTT Proliferation Assay

-

Cell Culture: Plate cancer cells (e.g., A549, K562) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 4-amino-1H-indazole derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assays: To determine if the observed cell death is due to apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.[4][16] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

IV. Quantitative Data Summary

The following table summarizes the reported biological activities of selected 4-amino-1H-indazole derivatives.

| Compound ID | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

| 27e | PAK4 | Enzymatic | - | 10 | [10] |

| 27e | Proliferation | Cellular | A549 | 610 | [10] |

| HT-28 | TDO | Enzymatic | - | 620 | [11] |

| HT-30 | TDO | Enzymatic | - | 170 | [11] |

| HT-37 | IDO1 | Enzymatic | - | 910 | [11] |

| HT-37 | TDO | Enzymatic | - | 460 | [11] |

| Z13 | PD-1/PD-L1 | HTRF Binding | - | 189.6 | [14] |

| Compound 36 | Proliferation | Cellular | HCT116 | 400 | [12] |

| Entrectinib | ALK | Enzymatic | - | 12 | [3][17] |

| Compound 2f | Proliferation | Cellular | 4T1 | 230-1150 | [4][18] |

V. Conclusion and Future Perspectives

The 4-amino-1H-indazole scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated significant potential, particularly in oncology, through diverse mechanisms including kinase inhibition and immunomodulation. The ability to fine-tune the activity, selectivity, and pharmacokinetic properties of these compounds through targeted substitutions makes them highly attractive candidates for further development. Future research will likely focus on the development of next-generation derivatives with improved potency and safety profiles, as well as the exploration of their utility in other therapeutic areas beyond cancer. The continued application of structure-based drug design and a deeper understanding of the biological targets will undoubtedly unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025). Request PDF. [Link]

-

Pharmacological properties of indazole derivatives: recent developments. (n.d.). PubMed. [Link]

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). Request PDF on ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). MDPI. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health (NIH). [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health (NIH). [Link]

-

Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. (2023). PubMed. [Link]

-

Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. (2023). Request PDF on ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health (NIH). [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

-

4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. (2022). PubMed. [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents... (2023). Ingenta Connect. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Royal Society of Chemistry. [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). National Institutes of Health (NIH). [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). ACS Publications. [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Request PDF on ResearchGate. [Link]

-

Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. (2016). PubMed. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

-

Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (2017). PubMed. [Link]

-

(PDF) Synthesis, Crystal Structure and Antitumour Activity of 4-(3-Amino-4-Morpholino-1 H -Indazole-1-Carbonyl)Benzonitrile. (2018). ResearchGate. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health (NIH). [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. [Link]

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). ScienceDirect. [Link]

-

Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). PubMed. [Link]

-

Structures and activities of indazole derivatives 9 u–z. (n.d.). ResearchGate. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

discovery and history of amino-indazole compounds

An In-Depth Technical Guide to the Discovery and History of Amino-Indazole Compounds

Authored by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The indazole core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazole ring, stands as a quintessential example of such a scaffold.[1][2][3] Its structural rigidity, combined with its capacity for versatile substitution and its ability to engage in crucial hydrogen bonding interactions, has made it a cornerstone of modern drug discovery.

This technical guide charts the journey of a particularly influential subclass: the amino-indazoles. We will delve into the foundational chemistry that first brought the indazole nucleus to light, trace the development of synthetic pathways to introduce the critical amino functional group, and explore the explosion of interest that followed the discovery of its profound utility in kinase inhibition. Through detailed case studies of landmark drugs, step-by-step synthetic protocols, and mechanistic visualizations, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the history, significance, and application of amino-indazole compounds.

The Genesis of a Scaffold: Early Discovery and Synthesis of the Indazole Core

The history of the indazole ring system begins in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883, who prepared an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid.[1][2] While not the parent indazole, this seminal work represented the first construction of this novel heterocyclic system.

Subsequent early methods focused on intramolecular cyclization strategies. The Jacobson synthesis, for instance, involved the treatment of N-nitroso-o-acyl-toluidides, which cyclized to form the indazole ring.[4] These foundational, albeit often low-yielding, methods were critical in providing the first tangible samples of indazoles for study and laid the chemical groundwork for the more efficient and versatile synthetic routes that would follow.

Core Synthetic Strategies for the Indazole Ring

Over the decades, a variety of methods have been developed to construct the indazole core. A common and effective modern approach involves the reaction of o-toluidine with sodium nitrite, leading to an N-nitroso intermediate that cyclizes to form 1H-indazole.[2] Another widely used method is the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-mediated cyclization.[2]

The following diagram illustrates a generalized workflow for several classical indazole synthesis routes.

Caption: Foundational synthetic pathways to the indazole core.

The Amino Group Emerges: Synthesis and Significance of Amino-Indazoles

While the indazole scaffold itself was intriguing, the introduction of an amino group, particularly at the 3-position, transformed it from a chemical curiosity into a powerhouse for drug discovery. The 3-aminoindazole moiety proved to be an exceptional bioisostere for other hinge-binding groups and offered a perfect vector for engaging with the ATP-binding sites of protein kinases.

One of the most direct and widely adopted methods for synthesizing 3-amino-1H-indazoles proceeds from ortho-fluorobenzonitriles. The reaction with hydrazine hydrate in a suitable solvent like butanol under reflux provides the desired product in a straightforward manner.[2] This reaction is mechanistically elegant: the highly nucleophilic hydrazine displaces the activated fluorine atom, and the resulting intermediate undergoes an intramolecular cyclization, with the nitrile group participating to form the pyrazole ring's amino-substituted carbon.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole

This protocol describes a common laboratory-scale synthesis from 2-fluorobenzonitrile.

Objective: To synthesize 3-Amino-1H-indazole via nucleophilic aromatic substitution and subsequent cyclization.

Materials:

-

2-Fluorobenzonitrile

-

Hydrazine hydrate (64-65% solution in water)

-

n-Butanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for workup and purification

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-fluorobenzonitrile (1.0 eq) and n-butanol (approx. 5 volumes relative to the benzonitrile).

-

Reagent Addition: While stirring, add hydrazine hydrate (2.0-3.0 eq) to the mixture. The addition is typically exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approx. 115-120 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours. The product will typically crystallize out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold n-butanol or another suitable solvent (e.g., diethyl ether) to remove residual impurities.

-

Drying: Dry the isolated solid under vacuum to yield 3-Amino-1H-indazole as a crystalline solid. Further purification can be achieved by recrystallization if necessary.

Self-Validation: The success of the protocol is validated by the isolation of a solid product whose identity and purity can be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis) and compared against literature values.

The Kinase Inhibitor Revolution: The Amino-Indazole as a Premier Hinge-Binder

The true explosion of interest in amino-indazoles began with the rise of targeted cancer therapy, specifically the development of protein kinase inhibitors. Kinases are enzymes that regulate a vast number of cellular processes by phosphorylating target proteins, and their dysregulation is a hallmark of many cancers.

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site on the enzyme. A critical interaction within this site occurs at the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The amino-indazole scaffold is exceptionally well-suited to form hydrogen bonds with this hinge region. The pyrazole nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, anchoring the inhibitor molecule in the active site with high affinity.

Caption: Amino-indazole scaffold as a kinase hinge-binding motif.

This hinge-binding capability, combined with the scaffold's rigid structure that allows for precise positioning of other pharmacophoric groups into adjacent pockets of the ATP-binding site, makes it a highly effective and adaptable platform for designing potent and selective kinase inhibitors.

Case Studies: Landmark Drugs from the Amino-Indazole Scaffold

The versatility of the amino-indazole core is best illustrated by the diverse range of successful drugs developed from it.

| Drug Name (Brand) | Core Target(s) | Primary Indication(s) | First Approval (Year) |

| Granisetron (Kytril) | 5-HT3 Receptor | Chemotherapy-induced nausea and vomiting | 1991 (UK), 1993 (US) |

| Pazopanib (Votrient) | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | 2009 |

| Axitinib (Inlyta) | VEGFRs 1, 2, 3 | Advanced Renal Cell Carcinoma | 2012 |

| Niraparib (Zejula) | PARP1, PARP2 | Ovarian Cancer, Fallopian Tube Cancer | 2017 |

| Entrectinib (Rozlytrek) | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1+ NSCLC | 2019 |

| Gandotinib (LY2784544) | JAK2 | Myeloproliferative Neoplasms (Investigational) | N/A |

A. Axitinib (Inlyta®)